molecular formula C8H7N3 B1626861 Cinnolin-8-amine CAS No. 21905-84-0

Cinnolin-8-amine

Cat. No.: B1626861
CAS No.: 21905-84-0
M. Wt: 145.16 g/mol
InChI Key: RSGJRKSGEFJCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnolin-8-amine is an organic compound belonging to the class of heterocyclic amines It is a derivative of cinnoline, which is a bicyclic structure containing a benzene ring fused with a pyridazine ring The molecular formula of this compound is C8H7N3

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnolin-8-amine can be synthesized through various synthetic routes. One common method involves the reduction of 8-nitrocinnoline using reducing agents such as stannous chloride (SnCl2) in ethanol. Another approach is the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids like stannic chloride or indium chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cinnolin-8-amine undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can convert this compound into corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can be used to synthesize this compound from nitro precursors.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as stannous chloride (SnCl2) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce various substituted cinnoline compounds.

Scientific Research Applications

Cinnolin-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cinnolin-8-amine and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific structure and functional groups present on the cinnoline scaffold .

Comparison with Similar Compounds

Cinnolin-8-amine can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities but differ in their chemical properties and biological activities:

    Quinoline: Contains a benzene ring fused with a pyridine ring. It is widely used in antimalarial drugs.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position. It has applications in the synthesis of alkaloids and pharmaceuticals.

    Phthalazine: Contains a benzene ring fused with a pyridazine ring, similar to cinnoline but with different nitrogen atom positions.

This compound stands out due to its unique position of the amine group on the cinnoline ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

cinnolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGJRKSGEFJCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506299
Record name Cinnolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-84-0
Record name Cinnolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnolin-8-amine
Reactant of Route 2
Reactant of Route 2
Cinnolin-8-amine
Reactant of Route 3
Reactant of Route 3
Cinnolin-8-amine
Reactant of Route 4
Cinnolin-8-amine
Reactant of Route 5
Cinnolin-8-amine
Reactant of Route 6
Reactant of Route 6
Cinnolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.